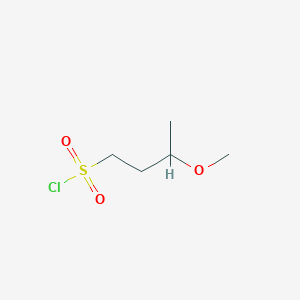

3-Methoxybutane-1-sulfonyl chloride

Description

3-Methoxybutane-1-sulfonyl chloride (CAS: 1700307-07-8) is an organosulfur compound with the molecular formula C₆H₁₃ClO₃S and a molecular weight of 200.68 g/mol . Its structure features a sulfonyl chloride group (-SO₂Cl) at the terminal carbon (C1) of a butane chain, with a methoxy (-OCH₃) substituent at the C3 position. This compound is primarily utilized as a reagent in organic synthesis, particularly in sulfonylation reactions, where it introduces sulfonyl groups to target molecules. Limited data on its physical properties (e.g., boiling point) are available in the provided sources, but its storage conditions are unspecified, suggesting standard handling protocols for sulfonyl chlorides (e.g., moisture-sensitive storage) .

Properties

IUPAC Name |

3-methoxybutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3S/c1-5(9-2)3-4-10(6,7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIWHEBLIRPXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxybutane-1-sulfonyl chloride typically involves the reaction of 3-methoxybutane-1-thiol with a chlorinating agent. One common method is the oxidative chlorination of 3-methoxybutane-1-thiol using reagents such as hydrogen peroxide and thionyl chloride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of 3-Methoxybutane-1-sulfonyl chloride can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxybutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.

Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.

Common Reagents and Conditions

Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation.

Sulfinic Acids/Thiols: Formed by reduction.

Scientific Research Applications

3-Methoxybutane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.

Pharmaceuticals: In the synthesis of sulfonamide-based drugs and other bioactive compounds.

Material Science: In the preparation of sulfonated polymers and resins.

Biochemistry: As a tool for modifying proteins and peptides through sulfonylation reactions.

Mechanism of Action

The mechanism of action of 3-Methoxybutane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final sulfonylated product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-methoxybutane-1-sulfonyl chloride’s properties and applications, three structurally related sulfonyl chlorides are analyzed below.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3-Methoxybutane-1-sulfonyl chloride | 1700307-07-8 | C₆H₁₃ClO₃S | 200.68 | Linear aliphatic chain, methoxy at C3 |

| 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride | 1489778-22-4 | C₁₀H₂₁ClO₃S | 256.79 | Branched aliphatic chain, isobutoxymethyl at C2, methyl at C3 |

| 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride | 1539719-37-3 | C₇H₆Cl₂O₂S₂ | 257.16 | Aromatic ring, chloro at C3, methylsulfanyl at C4 |

Key Comparative Analysis

Backbone and Substituent Effects 3-Methoxybutane-1-sulfonyl chloride: The linear aliphatic chain with a methoxy group at C3 provides moderate steric hindrance, favoring nucleophilic substitution at the sulfonyl chloride group. Its smaller molecular weight (200.68 g/mol) suggests higher volatility compared to branched or aromatic analogs . 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride: The branched isobutoxymethyl group at C2 and methyl group at C3 introduce significant steric bulk, likely reducing reaction rates in sterically constrained environments. 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride: The aromatic backbone with electron-withdrawing chloro and methylsulfanyl groups enhances electrophilicity at the sulfonyl chloride group. This aromatic system may confer greater thermal stability but lower solubility in polar solvents compared to aliphatic analogs .

Reactivity and Applications

- Aliphatic vs. Aromatic Reactivity : Aliphatic sulfonyl chlorides (e.g., 3-methoxybutane-1-sulfonyl chloride) typically exhibit faster reaction kinetics in nucleophilic substitutions due to reduced resonance stabilization of the sulfonyl group. In contrast, aromatic derivatives (e.g., 3-chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride) may require harsher conditions (e.g., elevated temperatures) for activation .

- Steric and Electronic Modulation : The branched substituents in 2-(isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride could hinder access to the sulfonyl chloride group, making it suitable for selective reactions where steric control is critical. Conversely, the methoxy group in 3-methoxybutane-1-sulfonyl chloride may participate in hydrogen bonding, influencing solubility in protic solvents .

Synthetic Utility

- Pharmaceutical Intermediates : Branched and aromatic sulfonyl chlorides (e.g., 2-(isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride) are often used in synthesizing complex drug candidates due to their tailored steric profiles. Linear analogs like 3-methoxybutane-1-sulfonyl chloride may serve as precursors for simpler sulfonamide derivatives .

- Material Science : Aromatic sulfonyl chlorides are employed in polymer crosslinking, whereas aliphatic variants are preferred for introducing sulfonyl groups into flexible hydrocarbon chains .

Biological Activity

3-Methoxybutane-1-sulfonyl chloride is an organosulfur compound with significant relevance in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

- Molecular Formula : CHClOS

- Molecular Weight : 182.66 g/mol

- Functional Groups : Sulfonyl chloride, methoxy group

Biological Activity Overview

3-Methoxybutane-1-sulfonyl chloride has been investigated for various biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its sulfonyl chloride moiety is known to react with nucleophiles, leading to diverse biological interactions.

Potential Therapeutic Applications

-

Antimicrobial Activity :

- Compounds containing sulfonyl chlorides often exhibit antimicrobial properties. Research indicates that such compounds can inhibit bacterial growth by interfering with essential metabolic pathways, particularly those involving folate synthesis.

-

Anticancer Properties :

- Preliminary studies suggest that 3-Methoxybutane-1-sulfonyl chloride may have anticancer potential. This is attributed to its ability to modify proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells.

-

Enzyme Inhibition :

- The compound may act as a biochemical probe, interacting with various enzymes. For instance, sulfonyl chlorides can serve as inhibitors of serine proteases, which are crucial in numerous physiological processes.

The mechanism of action for 3-Methoxybutane-1-sulfonyl chloride primarily involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

- Inhibition of Enzyme Activity : By modifying active sites or essential residues within enzymes.

- Alteration of Protein Function : Resulting in changes to cellular signaling pathways and metabolic processes.

Case Studies

-

Antimicrobial Studies :

- In vitro studies demonstrated that 3-Methoxybutane-1-sulfonyl chloride inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

-

Cancer Cell Line Testing :

- Research involving various cancer cell lines showed that treatment with 3-Methoxybutane-1-sulfonyl chloride resulted in decreased cell viability and increased apoptosis rates, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-Methoxybutane-1-sulfonyl chloride | Antimicrobial, anticancer | Enzyme inhibition, protein modification |

| Sulfanilamide | Antibacterial | Dihydropteroate synthase inhibition |

| Dapsone | Antimicrobial | Folate synthesis pathway disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.